1-(3-Chlorophenyl)thiourea
Overview
Description
1-(3-Chlorophenyl)thiourea is a chemical compound with the molecular formula C7H7ClN2S and a molecular weight of 186.66 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)thiourea includes a thiourea N—C(=S)—N plane, which forms a dihedral angle with the benzene ring . More detailed structural analysis would require specific experimental data.Chemical Reactions Analysis
Thiourea derivatives, including 1-(3-Chlorophenyl)thiourea, have been known to undergo various organic transformations into other demanding scaffolds, which is an attractive strategy for synthetic chemists to access heterocyclic cores .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)thiourea is a solid substance at room temperature . It has a melting point of 137.0 to 141.0 °C .Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
1-(3-Chlorophenyl)thiourea has been identified as an efficient enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, showcasing potential for therapeutic applications targeting neurodegenerative diseases such as Alzheimer's. It demonstrates enzyme inhibition IC50 values of 50 µg/mL for acetylcholinesterase and 60 µg/mL for butyrylcholinesterase. Moreover, this compound has shown moderate sensitivity as a sensing probe for detecting toxic metal mercury using spectrofluorimetric techniques, indicating its utility in environmental monitoring and safety assessments Rahman et al., 2021.
DNA Interaction and Antioxidant Activity
1-(3-Chlorophenyl)thiourea derivatives have been synthesized and characterized for their interaction with DNA and antioxidant activities. These compounds exhibit the ability to bind with DNA through electrostatic interactions and possess notable free radical scavenging abilities, suggesting their potential as therapeutic agents with antioxidant properties. Their interactions with DNA and superior antioxidant capabilities underscore their relevance in medicinal chemistry for developing new treatments Hussain et al., 2020.
Structural Characterization and Molecular Docking
The crystal structures of 1-(3-Chlorophenyl)thiourea derivatives have been extensively studied, revealing insights into their molecular configurations and potential interactions with biological targets. These structural analyses support the compound's role in the design of targeted therapies and the development of novel pharmaceuticals. Molecular docking studies further validate the strong interaction capabilities of these compounds with specific protein targets, emphasizing their potential in drug discovery and development Saeed & Parvez, 2005.
Serum Albumin Binding
Research into the interactions between 1-(3-Chlorophenyl)thiourea and serum albumin through fluorescence spectroscopy and UV absorption spectrum has demonstrated a strong ability to quench the intrinsic fluorescence of both bovine and human serum albumin. This suggests potential applications in the study of protein-drug interactions and the development of therapeutic agents Cui et al., 2006.
Synthesis and Characterization of Derivatives
A series of 1-(3,4-dichlorophenyl)-thiourea derivatives have been synthesized and characterized, providing a foundation for exploring the diverse applications of thiourea derivatives in pharmaceuticals, material science, and as ligands in coordination chemistry. These derivatives pave the way for the development of new compounds with improved biological and chemical properties Yusof et al., 2010.
Safety And Hazards
Future Directions
Thiourea derivatives, including 1-(3-Chlorophenyl)thiourea, have numerous applications in the field of nanoparticles, as starting precursors in a large number of chemical reactions, and therefore, have remained the focus of several review articles . They also show promise in enzyme inhibition and mercury sensing .
properties
IUPAC Name |
(3-chlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYZRUOXXOTVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197798 | |
Record name | Thiourea, (3-chlorophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)thiourea | |
CAS RN |
4947-89-1 | |
Record name | N-(3-Chlorophenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4947-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chlorophenyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Chlorophenyl)thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, (3-chlorophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chlorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(CHLOROPHENYL)THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YY52HH2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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